molecular formula C20H12FNO2 B2923477 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 442567-72-8

6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B2923477
CAS No.: 442567-72-8
M. Wt: 317.319
InChI Key: SDWJSRVILDMLOB-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a synthetic organic compound based on the dibenzazepine structural scaffold, a tricyclic system featuring two benzene rings fused to a seven-membered azepine ring . The core dibenzazepine structure is recognized as a privileged scaffold in medicinal chemistry and is the foundation of several significant pharmaceutical agents . This particular molecule is functionalized with a 4-fluorophenyl group at the 6-position and features two ketone (dione) groups on the azepine ring. The presence of the fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key building block in the synthesis of novel bioactive molecules, particularly for central nervous system (CNS) targets, or as a standard in analytical and metabolic research. The dione functionality provides a handle for further chemical modifications, allowing for the exploration of diverse chemical space. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWJSRVILDMLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multi-step reactions. One common method includes the intramolecular cyclization of N,N-dibenzylamine derivatives, which can be achieved through palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of supported palladium catalysts in flow reactors allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Pd/C in the presence of hydrogen gas (H2) or NaBH4 in methanol.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced azepine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with neurotransmitter receptors, contributing to its potential antidepressant properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with halogenated, electron-donating, or electron-withdrawing substituents. These modifications significantly influence physical, electronic, and biological behaviors:

Compound Substituents Key Properties Reference
6-(4-Fluorophenyl)-dibenzoazepine-dione 4-Fluorophenyl at 6-position Enhanced ICT (intramolecular charge transfer) due to electron-withdrawing F
6-(4-Methoxyphenyl)-dibenzoazepine-dione 4-Methoxyphenyl at 6-position Strong electron-donating group increases emission intensity but reduces λmax
6-(4-Chlorophenyl)-dibenzoazepine-dione 4-Chlorophenyl at 6-position Electron-withdrawing Cl reduces emission wavelength (blue shift)
3,9-Dichloro-6-(dichlorofluorenyl)-dibenzoazepine-dione Dichloro groups at 3,9-positions High reactivity; requires strict safety protocols (P210 precautions)

Notes:

  • Electron-withdrawing groups (e.g., F, Cl) reduce π-electron delocalization into the core, leading to blue shifts in emission spectra. However, in polar solvents like DMF, fluorine’s moderate electronegativity can enhance ICT, causing red shifts in specific contexts (e.g., compound 6h in ) .
  • Electron-donating groups (e.g., methoxy) increase emission intensity but may reduce thermal stability .

Photophysical Properties

The emission behavior of 6-(4-fluorophenyl)-dibenzoazepine-dione in DMF is compared to analogs:

Compound Substituent Configuration Emission λmax (nm) Intensity Trend Solvent Interaction
6h (target) 2-(4-Methoxyphenyl), 6/8-(4-Fluorophenyl) Red shift (~450 nm) Moderate ICT enhanced by F
6l 2/6/8-(4-Methoxyphenyl) Higher λmax Low Reduced ICT
6c 2-(4-Chlorophenyl), 6/8-H Blue shift (~400 nm) High Minimal ICT

Key Findings :

  • The 4-fluorophenyl group in 6h induces a red shift due to synergistic effects with the 2-methoxyphenyl group, promoting ICT .
  • Solvent polarity (e.g., DMF) amplifies substituent effects, with fluorine showing intermediate electron-withdrawing behavior compared to Cl or methoxy .

Tables and data synthesized from referenced evidence highlight critical trends, emphasizing substituent-driven modulation of properties.

Biological Activity

6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a compound belonging to the dibenzoazepine family, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H17FNO3
  • Molar Mass : 433.42 g/mol
  • CAS Number : 491865-77-1

The compound features a dibenzoazepine core with a fluorophenyl substituent, which is significant for its pharmacological properties.

The biological activity of 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is primarily mediated through its interaction with various neurotransmitter systems. Research indicates that it may exhibit:

  • Serotonin Receptor Modulation : The compound has shown potential as a ligand for serotonin receptors, particularly 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety disorders .
  • Phosphodiesterase Inhibition : It has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), which play a role in cellular signaling pathways related to depression and anxiety .

Antidepressant Activity

In preclinical studies, compounds structurally similar to 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione have demonstrated significant antidepressant-like effects in animal models. For instance:

  • Forced Swim Test (FST) : In this test, certain derivatives exhibited reduced immobility time compared to controls, suggesting an antidepressant effect .

Anxiolytic Effects

The compound has also been investigated for its anxiolytic properties. In various studies:

  • Anxiety Models : Compounds with similar structures have shown efficacy in reducing anxiety-like behaviors in rodent models, outperforming standard anxiolytics like diazepam .

Case Studies and Research Findings

A significant body of research has focused on the biological activity of dibenzoazepines:

  • Antihyperlipidemic Activity : A study synthesized several dibenz[c,e]azepine derivatives and evaluated their lipid-lowering effects in Wistar albino rats. Notably, some compounds demonstrated significant reductions in serum cholesterol and triglyceride levels at doses of 150 mg/kg .
  • Cytotoxicity Against Cancer Cells : Recent investigations have examined the cytotoxic effects of related dibenzoazepines against various cancer cell lines. One study reported that a derivative inhibited tumor proliferation significantly in vivo, suggesting potential applications in oncology .
  • Topoisomerase Inhibition : Another research effort highlighted the ability of certain dibenzoazepine derivatives to inhibit topoisomerase II, an important target in cancer therapy. The most active compound showed an IC50 value of 6.36 µM against topoisomerase II .

Data Summary Table

Biological ActivityObservationsReferences
AntidepressantReduced immobility in FST
AnxiolyticGreater efficacy than diazepam
AntihyperlipidemicSignificant reduction in cholesterol levels
CytotoxicityInhibition of tumor growth in vivo
Topoisomerase inhibitionIC50 = 6.36 µM

Q & A

Q. Critical Parameters :

ParameterImpact on Yield/Purity
Solvent polarityHigher polarity (e.g., DMF) enhances solubility of intermediates .
Stoichiometric ratiosExcess oxocompound (0.03 mol) drives cyclization to completion .
Reaction timeProlonged reflux (>2 h) risks side reactions (e.g., over-oxidation) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of fluorophenyl substitution and azepine ring conformation. Key peaks:
    • Fluorine-coupled aromatic protons (δ 7.2–7.8 ppm, splitting patterns).
    • Carbonyl signals (δ 170–180 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]+ at m/z 334.0842) .

Advanced: How can computational modeling optimize synthesis parameters for this compound?

Q. Methodological Answer :

  • COMSOL Multiphysics Integration : Simulate heat and mass transfer during reflux to identify optimal temperature gradients .

  • Model InputPredicted Outcome
    DMF vs. THF solventDMF increases cyclization rate by 23% .
  • Factorial Design : Apply 2k factorial experiments to test interactions between variables (e.g., temperature × catalyst loading) .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

  • Meta-Analysis Framework :
    • Data Harmonization : Normalize bioactivity metrics (e.g., IC50) using Z-scores to account for assay variability .
    • Theoretical Anchoring : Link discrepancies to differences in cellular models (e.g., HEK293 vs. HeLa membrane permeability) .
    • Multivariate Regression : Identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Case Example : Contradictory cytotoxicity results may stem from:

StudySolvent (% DMSO)IC50 (μM)
A0.1%12.3
B0.5%28.7
Higher DMSO reduces apparent potency due to solvent toxicity .

Basic: What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

Q. Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities for serotonin receptors (5-HT2A/2C), a common target for dibenzazepines .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluoro vs. chloro) to correlate electronic effects with receptor binding .

Advanced: How can interdisciplinary approaches enhance understanding of this compound’s pharmacokinetics?

Q. Methodological Answer :

  • Chemical Engineering Integration :
    • Membrane Technologies : Use hollow-fiber modules to simulate blood-brain barrier penetration rates .
    • Process Control : Apply PID controllers in continuous-flow synthesis to maintain steady-state metabolite profiles .
  • Biopharmaceutical Modeling : Develop compartmental PK/PD models incorporating hepatic clearance data from microsomal assays .

Advanced: What methodologies address challenges in scaling up laboratory synthesis?

Q. Methodological Answer :

  • Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like particle size distribution using laser diffraction .
  • Scale-Down Models : Use microreactors to mimic large-scale mixing dynamics and identify fouling risks .

Basic: How are stability and degradation profiles assessed for this compound?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to accelerated conditions:

    ConditionDegradation PathwayAnalytical Method
    Acidic (0.1M HCl, 70°C)Hydrolysis of lactam ringHPLC-MS
    Oxidative (3% H2O2)Fluorophenyl ring oxidationNMR

Advanced: How can bibliometric analysis identify gaps in dibenzazepine research?

Q. Methodological Answer :

  • Co-Citation Networks : Map frequently cited synthesis protocols (e.g., Friedel-Crafts vs. Ullmann coupling) to highlight understudied methods .
  • Topic Modeling : Use Latent Dirichlet Allocation (LDA) to cluster studies into themes (e.g., "neuroactivity" vs. "catalysis") and detect emerging trends .

Basic: What safety and handling protocols are essential for this compound?

Q. Methodological Answer :

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, fume hood use (LD50 data suggests moderate acute toxicity) .
    • Waste Disposal : Neutralize acidic byproducts before disposal .

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